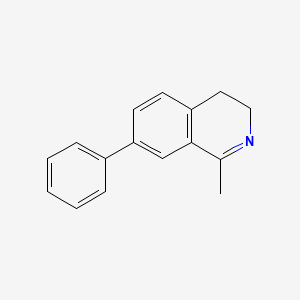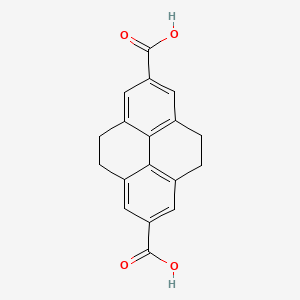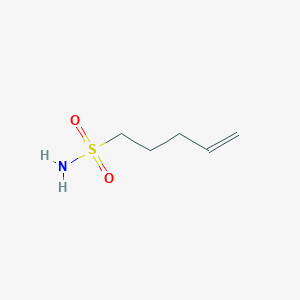
5-Methyltridecane
Descripción general
Descripción
5-Methyltridecane is an organic compound with the molecular formula C₁₄H₃₀ . It is a branched alkane, specifically a methyl-substituted tridecane. This compound is part of the larger family of hydrocarbons and is known for its presence in various natural sources and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltridecane typically involves the alkylation of tridecane with a methyl group. One common method is the Friedel-Crafts alkylation, where tridecane is reacted with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic cracking and hydroisomerization of longer-chain hydrocarbons. These processes involve breaking down larger molecules into smaller ones and rearranging the carbon skeleton to introduce branching. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyltridecane primarily undergoes reactions typical of alkanes, including:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids.
Reduction: Although less common, reduction reactions can occur under specific conditions, typically involving hydrogenation.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.
Common Reagents and Conditions
Oxidation: Catalysts like platinum or palladium and conditions such as elevated temperatures and pressures.
Reduction: Hydrogen gas in the presence of a metal catalyst like nickel.
Substitution: Halogens (chlorine or bromine) and ultraviolet light or heat to initiate the reaction.
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
5-Methyltridecane has various applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studied for its role in the chemical communication of certain insects and plants.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, solvents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyltridecane depends on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insect communication, it acts as a pheromone, binding to olfactory receptors and triggering behavioral responses.
Comparación Con Compuestos Similares
Similar Compounds
Tridecane: A straight-chain alkane with the formula C₁₃H₂₈.
2-Methyltridecane: Another branched alkane with a methyl group at the second carbon.
Pentadecane: A longer-chain alkane with the formula C₁₅H₃₂.
Uniqueness
5-Methyltridecane is unique due to its specific branching, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This branching can also affect its biological activity and industrial applications, making it distinct from its straight-chain and differently branched counterparts.
Propiedades
IUPAC Name |
5-methyltridecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-4-6-8-9-10-11-13-14(3)12-7-5-2/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWBQMAWXUZCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058649 | |
| Record name | 5-Methyltridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25117-31-1 | |
| Record name | 5-Methyltridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophen-3-yl acetate](/img/structure/B3050236.png)











![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050256.png)

